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Compound of Interest

Compound Name: Di-tert-butyl azodicarboxylate

Cat. No.: B7856787

Introduction

Di-tert-butyl azodicarboxylate (DBAD) is a versatile reagent in organic synthesis, widely
employed in Mitsunobu reactions, aminations, and as a dienophile in Diels-Alder reactions.[1]
Its reactivity is intrinsically linked to its unique electronic and structural properties. A thorough
understanding of its spectroscopic characteristics is paramount for researchers and drug
development professionals for reaction monitoring, quality control, and structural elucidation of
resulting products. This guide provides an in-depth analysis of the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of DBAD, grounded in
field-proven insights and established scientific principles.

Molecular Structure and Spectroscopic Overview

Di-tert-butyl azodicarboxylate possesses a symmetrical structure with two tert-butyl ester
groups attached to an azo functional group (-N=N-). This symmetry profoundly influences its
spectroscopic signatures, leading to simplified yet informative spectra.
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Di-tert-butyl Azodicarboxylate (DBAD)
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Caption: Molecular structure of Di-tert-butyl Azodicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural characterization of organic
molecules. For DBAD, both *H and 3C NMR provide distinct and easily interpretable data.

'H NMR Spectroscopy: A Tale of Symmetry

The 'H NMR spectrum of di-tert-butyl azodicarboxylate is characterized by its simplicity, a
direct consequence of the molecule's symmetry.

Data Summary:

Chemical Shift () Multiplicity Integration Assignment

tert-butyl protons (-

~1.51 ppm Singlet 18H
PP J C(CHs)3)

Causality and Field Insights:
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The eighteen protons of the two tert-butyl groups are chemically and magnetically equivalent
due to the free rotation around the C-O and C-C single bonds, and the overall symmetry of the
molecule. This equivalence results in a single, sharp singlet in the *H NMR spectrum.[2] The
chemical shift at approximately 1.51 ppm is characteristic of protons on a tert-butyl group
attached to an electronegative oxygen atom. The electron-withdrawing nature of the adjacent
carbonyl group and the azo moiety slightly deshields these protons, shifting them downfield
from the typical range of alkane protons.

13C NMR Spectroscopy: Unveiling the Carbon Skeleton

The proton-decoupled 3C NMR spectrum of DBAD is similarly straightforward, revealing the
three distinct carbon environments within the molecule.

Data Summary:

Chemical Shift () Assighment

~161.5 ppm Carbonyl carbon (C=0)

~84.5 ppm Quaternary tert-butyl carbon (-C(CHs)3)
~28.0 ppm Methyl carbons of tert-butyl group (-C(CHs)3)

Causality and Field Insights:

e Carbonyl Carbon (~161.5 ppm): This downfield chemical shift is characteristic of a carbonyl
carbon in an ester functional group. The high deshielding is due to the strong electron-
withdrawing effect of the two adjacent oxygen atoms.[3]

e Quaternary tert-butyl Carbon (~84.5 ppm): The quaternary carbon of the tert-butyl group
appears at this chemical shift due to the deshielding effect of the directly attached oxygen
atom.

e Methyl Carbons (~28.0 ppm): The methyl carbons of the tert-butyl group resonate in the
expected aliphatic region. The slight downfield shift from a simple alkane is due to the
inductive effect of the nearby oxygen atom.
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Infrared (IR) Spectroscopy: Probing Functional
Groups

IR spectroscopy provides valuable information about the functional groups present in a
molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

Wavenumber . . . .

Intensity Vibration Functional Group
(cm™)
~2980-2960 Strong C-H stretch tert-butyl group
~1760-1740 Strong C=0 stretch Ester carbonyl
~1460 & ~1370 Medium C-H bend tert-butyl group
~1280-1250 Strong C-O stretch Ester
~1570-1550 Weak to Medium N=N stretch Azo group

Causality and Field Insights:

C-H Stretching (~2980-2960 cm~1): The strong absorption in this region is characteristic of
the C-H stretching vibrations of the methyl groups in the tert-butyl moieties.

e C=0 Stretching (~1760-1740 cm~1): A very strong and sharp absorption band in this region is
a hallmark of the carbonyl (C=0) stretching vibration in the ester functional groups. The
electron-withdrawing nature of the adjacent nitrogen atoms can slightly increase this
frequency compared to a typical alkyl ester.[4]

e C-H Bending (~1460 & ~1370 cm~1): The characteristic scissoring and bending vibrations of
the C-H bonds in the tert-butyl groups appear in this region. The peak around 1370 cm~1is
often a doublet in tert-butyl containing compounds.

e C-O Stretching (~1280-1250 cm™1): A strong absorption corresponding to the stretching
vibration of the C-O single bond of the ester is expected in this region.
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e N=N Stretching (~1570-1550 cm~1): The azo group (N=N) stretching vibration typically gives
rise to a weak to medium intensity band. Due to the symmetry of the trans-DBAD, this
absorption may be weak or even IR-inactive. However, it is often observable.

Mass Spectrometry (MS): Fragmentation and
Molecular lon Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
of ions. For DBAD, electron ionization (El) would lead to characteristic fragmentation patterns.

Predicted Fragmentation Pattern (EI-MS):

The molecular ion peak ([M]*") for DBAD (C10H1sN204) would have a mass-to-charge ratio
(m/z) of 230. However, due to the lability of the molecule, the molecular ion peak may be of low
abundance or absent. Key fragmentation pathways would likely involve the loss of the stable
tert-butyl radical and subsequent cleavages.

Data Summary:

m/z Possible Fragment
230 M]*

174 [M - CaHs]*

157 [M - CaHs]*

116 [M - CaHoO2]*

57 [CaHo]*

Causality and Field Insights:

o Loss of a tert-butyl group (m/z 157): The cleavage of the C-O bond to lose a stable tert-butyl
radical (*C(CHs)3) is a highly probable fragmentation pathway. This would result in a
fragment ion at m/z 157.
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e Loss of isobutylene (m/z 174): A McLafferty-type rearrangement can lead to the elimination
of isobutylene (CaHs) from the molecular ion, resulting in a fragment at m/z 174.

« tert-butyl cation (m/z 57): The formation of the highly stable tert-butyl cation ([CsHs]*) is
expected to be a major fragmentation pathway, likely giving rise to the base peak in the
spectrum.[5]

o Further Fragmentations: The initial fragments can undergo further cleavages, such as the
loss of COz2 or other neutral molecules, leading to a complex fragmentation pattern.

[M - CaHsg]* [M - «CaHo]*
m/z =174 m/z = 157

-CO2

[M - CaHo0O2]*
m/z =116

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways of DBAD in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for di-tert-butyl
azodicarboxylate. Instrument parameters should be optimized for the specific instrument
being used.

NMR Spectroscopy

Sample Preparation:
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o Accurately weigh 5-10 mg of di-tert-butyl azodicarboxylate for *H NMR (20-50 mg for 13C
NMR) and transfer it to a clean, dry NMR tube.

o Add approximately 0.6-0.7 mL of deuterated chloroform (CDCls) to the NMR tube.[6]
o Cap the tube and gently invert it several times to ensure the sample is fully dissolved.

Instrumental Parameters (*H NMR):

Spectrometer: 300-600 MHz

e Solvent: CDClsz

e Temperature: 298 K

e Pulse Angle: 30-45°

e Acquisition Time: 2-4 seconds
o Relaxation Delay: 1-2 seconds
e Number of Scans: 8-16

Instrumental Parameters (*3C NMR):

Spectrometer: 75-150 MHz

e Solvent: CDCls

o Temperature: 298 K

e Pulse Angle: 45-90°

e Acquisition Time: 1-2 seconds

o Relaxation Delay: 2-5 seconds

e Number of Scans: 128-1024 (or more, depending on concentration)
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IR Spectroscopy (ATR-FTIR)

Sample Preparation:

e Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or
acetone, followed by a dry cloth.

e Record a background spectrum of the clean, empty ATR crystal.

e Place a small amount of solid di-tert-butyl azodicarboxylate onto the center of the ATR
crystal.

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.[7]

Instrumental Parameters:

Technique: Attenuated Total Reflectance (ATR)

Spectral Range: 4000-400 cm~1

Resolution: 4 cmm—1

Number of Scans: 16-32

Mass Spectrometry (EI-MS)

Sample Introduction:

» Dissolve a small amount of di-tert-butyl azodicarboxylate in a volatile organic solvent (e.g.,
methanol or dichloromethane).

« Introduce the sample into the mass spectrometer via a direct insertion probe or through a
gas chromatograph (GC) inlet.

Instrumental Parameters:

« lonization Mode: Electron lonization (EI)
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e Electron Energy: 70 eV][8]
e Source Temperature: 150-250 °C

e Mass Range: m/z 40-300

Safety and Handling

Di-tert-butyl azodicarboxylate is a flammable solid and can cause skin and eye irritation.[9] It
should be handled in a well-ventilated fume hood, and appropriate personal protective
equipment (PPE), including gloves and safety glasses, should be worn. Store in a cool, dry
place away from heat and ignition sources.

Conclusion

The spectroscopic data of di-tert-butyl azodicarboxylate is straightforward and highly
informative. The symmetry of the molecule leads to simple NMR spectra, while the
characteristic functional groups give rise to distinct signals in the IR spectrum. The predictable
fragmentation pattern in mass spectrometry allows for confirmation of its molecular weight and
structural features. This comprehensive guide provides researchers and scientists with the
necessary data and theoretical understanding to confidently identify and characterize this
important reagent in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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